molecular formula C19H19N3O5 B11390599 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

Cat. No.: B11390599
M. Wt: 369.4 g/mol
InChI Key: SVIBAFZEFXBEFJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide is a synthetic organic compound characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can form the oxadiazole ring.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Ethoxybenzamide Moiety: The final step involves the formation of the ethoxybenzamide group, which can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Research: The compound is used to study various biological processes and pathways, including its effects on cellular functions.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: This compound also contains a dimethoxyphenyl group and is studied for its antioxidant properties.

    3,4-Dimethoxyphenylacetic acid: This compound is used as an intermediate in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide

InChI

InChI=1S/C19H19N3O5/c1-4-26-14-7-5-6-13(10-14)19(23)20-18-17(21-27-22-18)12-8-9-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

SVIBAFZEFXBEFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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